molecular formula C9H17Cl2N5O B6299939 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride CAS No. 2103392-21-6

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B6299939
CAS No.: 2103392-21-6
M. Wt: 282.17 g/mol
InChI Key: MQUZTNYAVAJBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine core with a suitable piperidine derivative, such as 4-aminopiperidine.

    Final modifications and purification:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pyrimidine-based compounds with potential biological activities.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antiviral, antitumor, and antifibrotic agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride can be compared with other similar pyrimidine derivatives, such as:

    2-Amino-4,6-dimethylpyrimidine: Known for its antimicrobial properties.

    2-Amino-4,6-dichloropyrimidine: Used in the synthesis of various pharmaceuticals.

    2-Amino-4,6-dihydroxypyrimidine: Studied for its potential antiviral activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-amino-4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-6-1-3-14(4-2-6)7-5-8(15)13-9(11)12-7;;/h5-6H,1-4,10H2,(H3,11,12,13,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZTNYAVAJBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700651
Record name 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158247-58-5
Record name 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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